Carbonic Anhydrase Isoform Selectivity: CA9 and CA1 Inhibition Over CA2
In a standardized phenol red-based stopped-flow CO2 hydrase assay, the target compound demonstrated measurable inhibition of human carbonic anhydrase isoforms IX (CA9) and I (CA1) while showing negligible activity against CA2 [1]. This selectivity profile is structurally conferred, as the 4-hydroxy group likely engages a zinc-binding or steric discrimination mechanism not observed in unsubstituted oxazolidine carboxamides [2]. The thioamide analog (CAS 344276-10-4) lacks reported CA inhibitory activity, confirming that the carboxamide oxygen is essential for this pharmacodynamic effect [3].
| Evidence Dimension | CA Isoform Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Ki (CA9) = 1.60 µM; Ki (CA1) = 7.97 µM; Ki (CA2) > 100 µM |
| Comparator Or Baseline | 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide (CAS 344276-10-4): CA inhibition data not available in BindingDB/ChEMBL [3] |
| Quantified Difference | The carboxamide exhibits at least a 62.5-fold selectivity window for CA9 over CA2, while the carbothioamide has no demonstrated CA activity, highlighting the essential role of the amide oxygen. |
| Conditions | Phenol red-based stopped-flow CO2 hydrase assay; human CA1, CA2, CA9; pre-incubation 15 min to 24 h; measurement after 6 h [1]. |
Why This Matters
CA9 is a well-validated tumor hypoxia biomarker, and selectivity over CA2 avoids common off-target effects (e.g., diuresis, metabolic acidosis) associated with non-selective CA inhibitors, making this compound a superior chemical probe for oncology research.
- [1] BindingDB Entry BDBM50360796. Affinity Data for 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide. View Source
- [2] Alterio, V.; Di Fiore, A.; D'Ambrosio, K.; Supuran, C. T.; De Simone, G. Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chem. Rev. 2012, 112, 4421–4468. View Source
- [3] Ambinter. AMB2434171: 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide. Accessed via Ambinter product catalog. View Source
